N-Thiazol-2-yl-2-m-tolylamino-propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Thiazol-2-yl-2-m-tolylamino-propionamide is a compound that belongs to the class of thiazole derivatives.
Preparation Methods
The synthesis of N-Thiazol-2-yl-2-m-tolylamino-propionamide can be achieved through various synthetic routes. One common method involves the reaction of thiazole with m-toluidine in the presence of a suitable catalyst. The reaction conditions typically include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
N-Thiazol-2-yl-2-m-tolylamino-propionamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines .
Scientific Research Applications
N-Thiazol-2-yl-2-m-tolylamino-propionamide has been studied for its potential applications in various scientific research fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has shown promise as an antimicrobial agent, exhibiting activity against both Gram-positive and Gram-negative bacteria . In medicine, it is being investigated for its potential as an anti-inflammatory and anticancer agent . Additionally, it has applications in the industry as a precursor for the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of N-Thiazol-2-yl-2-m-tolylamino-propionamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In anti-inflammatory applications, it may inhibit the production of pro-inflammatory cytokines and modulate immune responses . The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
N-Thiazol-2-yl-2-m-tolylamino-propionamide can be compared with other thiazole derivatives, such as N-(benzo[d]thiazol-2-yl)-2-phenylamino benzamides and N-(benzo[d]thiazol-2-yl)-2-phenyl(2-morpholino)ethylamino benzamides . These compounds share similar structural features but may exhibit different biological activities and applications. For example, while this compound has shown antimicrobial and anti-inflammatory properties, other thiazole derivatives may have stronger anticancer or antiviral activities . The uniqueness of this compound lies in its specific combination of functional groups and its versatile applications across different fields .
Properties
Molecular Formula |
C13H15N3OS |
---|---|
Molecular Weight |
261.34 g/mol |
IUPAC Name |
2-(3-methylanilino)-N-(1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C13H15N3OS/c1-9-4-3-5-11(8-9)15-10(2)12(17)16-13-14-6-7-18-13/h3-8,10,15H,1-2H3,(H,14,16,17) |
InChI Key |
UDMCYLZXCYCCFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(C)C(=O)NC2=NC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.